molecular formula C14H14ClN3O2S B052184 Dabsyl chloride CAS No. 56512-49-3

Dabsyl chloride

Cat. No.: B052184
CAS No.: 56512-49-3
M. Wt: 323.8 g/mol
InChI Key: VTVWTPGLLAELLI-UHFFFAOYSA-N
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Description

Dabsyl chloride (4-Dimethylaminoazobenzene-4'-sulfonyl chloride) is a highly effective and widely employed chromogenic and fluorogenic derivatization reagent, primarily designed for the pre-column labeling of amino acids, amines, and phenolic compounds for high-performance liquid chromatography (HPLC) analysis. Its core research value lies in its mechanism of action: it readily reacts with primary and secondary amines under alkaline conditions, forming stable, brightly colored dabsyl derivatives. These derivatives exhibit strong absorption in the visible range (around 460-470 nm), which significantly enhances detection sensitivity and selectivity while minimizing interference from the complex matrix of biological samples. This makes it an indispensable tool in proteomics for amino acid analysis, in pharmaceutical research for quantifying amines and small peptides, and in food science for assessing nutritional content. The resulting dabsyl derivatives are noted for their excellent stability, resisting hydrolysis and photodecomposition far better than other common reagents like dansyl chloride, thereby ensuring reliable and reproducible analytical results. For researchers in biochemistry, analytical chemistry, and clinical diagnostics, this compound provides a robust, high-performance solution for precise separation, identification, and quantification of low-concentration analytes.

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWTPGLLAELLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801040750
Record name Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
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Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56512-49-3
Record name Dabsyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56512-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[[4-(dimethylamino)phenyl]azo]benzenesulphonyl chloride
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Preparation Methods

Sulfonation Reaction Conditions

  • Reagents : Concentrated sulfuric acid (96–98%) or fuming sulfuric acid (oleum).

  • Temperature : 80–120°C, maintained for 4–8 hours.

  • Mechanism : The azo group directs sulfonation to the para position relative to the dimethylamino group.

Example Protocol :

  • 4-Dimethylaminoazobenzene (50 g) is dissolved in 200 mL of concentrated H₂SO₄.

  • The mixture is heated to 100°C with stirring for 6 hours.

  • After cooling, the solution is poured into ice water, precipitating the sulfonic acid.

  • The crude product is recrystallized from ethanol/water (1:1) to yield 85–90% pure sulfonic acid.

Chlorination to this compound

Chlorination of the sulfonic acid is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Thionyl Chloride Method

  • Reagents : Excess SOCl₂ (3–5 equivalents), catalytic phosphorus pentachloride (PCl₅).

  • Solvent : Toluene or dichloromethane.

  • Conditions :

    • Temperature: 40–45°C (controlled to avoid side reactions).

    • Duration: 4–6 hours.

    • Workup: Neutralization with NaHCO₃, extraction with dichloromethane, and washing with petroleum ether.

Optimized Procedure :

  • 4-Dimethylaminoazobenzene-4'-sulfonic acid (100 g) is suspended in 300 mL toluene.

  • SOCl₂ (150 mL) and PCl₅ (10 g) are added dropwise at 40°C.

  • The mixture is stirred for 4 hours, then cooled and quenched with ice water.

  • The organic layer is extracted, concentrated, and washed to yield this compound (93% yield).

Phosphorus Pentachloride Method

  • Reagents : PCl₅ (2.5 equivalents).

  • Solvent : Chlorobenzene.

  • Conditions :

    • Reflux at 110°C for 12 hours.

    • Yields: 75–80%.

Trade-offs :

  • SOCl₂ : Higher yields (90–93%) but requires careful temperature control.

  • PCl₅ : Lower yields but simpler purification due to fewer byproducts.

Industrial-Scale Modifications

Solvent Selection

  • Toluene : Preferred for its low cost and ease of removal via distillation.

  • Dichloromethane : Enhances reaction rate but raises environmental concerns.

Catalytic Additives

  • PCl₅ : Accelerates chlorination by generating POCl₃, a Lewis acid catalyst.

  • Triethylamine : Neutralizes HCl, preventing side reactions.

Purification Techniques

  • Liquid-liquid extraction : Removes unreacted sulfonic acid.

  • Recrystallization : Petroleum ether/ethyl acetate (3:1) yields >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.05 (d, 2H, aromatic), 7.82 (d, 2H, aromatic), 7.45 (m, 4H, azo group), 3.12 (s, 6H, N(CH₃)₂).

  • IR : 1365 cm⁻¹ (S=O asym. stretch), 1170 cm⁻¹ (S=O sym. stretch), 690 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calculated for C₁₄H₁₄ClN₃O₂S: C 49.78%, H 4.18%, N 12.43%; Found: C 49.65%, H 4.22%, N 12.38% .

Scientific Research Applications

Derivatization of Amino Acids

Dabsyl chloride is primarily used for the derivatization of amino acids to enhance their detectability during chromatographic analyses. The derivatization process improves the hydrophobicity and sensitivity of amino acids, allowing for more accurate quantification.

High-Performance Liquid Chromatography (HPLC) Analysis

A significant application of this compound is in HPLC for amino acid analysis. The derivatized amino acids exhibit distinct UV absorbance, facilitating their detection. Studies have shown that dabsylation can separate multiple amino acids effectively within a short time frame.

Amino Acid Retention Time (min) RSD (%)
Glycine38.520.250.9983
Alanine40.130.190.9991
Serine35.330.420.9972
Cysteine27.170.440.9827

The above table illustrates the retention times and reproducibility of various dabsylated amino acids analyzed via HPLC, demonstrating excellent linearity and sensitivity in detection .

Detection of Contaminants in Food Products

This compound has been employed in the detection of contaminants such as melamine in food products, particularly in milk and infant formula. A method utilizing this compound for pre-column derivatization followed by dispersive liquid-liquid microextraction has been developed to enhance sensitivity.

Case Study: Melamine Detection

In a study focused on melamine detection, the following parameters were established:

  • Calibration Range : 1.0 to 500 μg/L
  • Detection Method : HPLC with visible detection post-derivatization
  • Outcome : Improved sensitivity and hydrophobicity of melamine derivatives led to effective quantification in complex matrices .

Analysis of Biogenic Amines

This compound serves as an alternative to dansyl chloride for the analysis of biogenic amines in fermented food products. The derivatization process enhances the detection limits and reduces interference from by-products.

Comparative Study: Dabsylation vs Dansylation

Research comparing dabsylation and dansylation revealed that:

  • Dabsylation can be performed at elevated temperatures (80 °C), which reduces the peak interference observed with dansyl chloride.
  • The method demonstrated better sensitivity for certain biogenic amines, making it suitable for food safety assessments .

Advantages of this compound Derivatization

The use of this compound offers several advantages in analytical applications:

  • Enhanced Sensitivity : The derivatization significantly improves the detection limits for various analytes.
  • Stability : Derivatized compounds remain stable at room temperature for extended periods.
  • Versatility : this compound can react with different functional groups, including α-amino groups and phenolic hydroxyl groups, broadening its applicability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dabsyl chloride is one of several reagents used for amine derivatization. Below is a detailed comparison with dansyl chloride (DNS-Cl), o-phthalaldehyde (OPA), fluorescamine, and 9-fluorenylmethyl chloroformate (FMOC-Cl):

Dansyl Chloride (DNS-Cl)

  • Target Analytes: Primary amines (e.g., amino acids, polyamines) .
  • Detection Method : Fluorescence (excitation/emission: 340/535 nm) .
  • Reaction Conditions : Room temperature, pH 9–10, 30–60 minutes .
  • Advantages : High sensitivity (LODs in ng/mL range) due to fluorescent detection .
  • Limitations : Derivatives degrade under prolonged light exposure; less stable than dabsyl derivatives .
  • Key Difference : Dansyl chloride is unsuitable for secondary amines, whereas this compound reacts with both primary and secondary amines .

o-Phthalaldehyde (OPA)

  • Target Analytes : Primary amines only .
  • Detection Method : Fluorescence (excitation/emission: 340/455 nm) .
  • Reaction Conditions : Room temperature, pH 9–10, immediate analysis required due to instability .
  • Advantages : Rapid reaction (<2 minutes) and high sensitivity .
  • Limitations : Derivatives unstable; unsuitable for secondary amines or delayed analysis .
  • Key Difference : OPA is typically used for post-column derivatization, while this compound is a pre-column reagent .

Fluorescamine

  • Target Analytes : Primary amines .
  • Detection Method : Fluorescence (excitation/emission: 390/475 nm) .
  • Reaction Conditions : Room temperature, pH 8–9, 5–10 minutes .
  • Advantages: No interference from excess reagent; ideal for aqueous solutions .
  • Key Difference : Fluorescamine derivatives degrade faster than dabsyl derivatives, which remain stable for weeks .

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

  • Target Analytes : Primary and secondary amines .
  • Detection Method : Fluorescence (excitation/emission: 260/305 nm) .
  • Reaction Conditions : Room temperature, pH 8–9, 10–20 minutes .
  • Advantages : Compatible with LC-MS; detects both amine types .
  • Limitations : Requires extraction to remove excess reagent; complex cleanup .
  • Key Difference : FMOC-Cl derivatives require additional steps to eliminate interference, whereas this compound’s excess reagent is easily removed via filtration .

Table 1. Comparative Overview of Derivatization Reagents

Parameter This compound Dansyl Chloride o-Phthalaldehyde (OPA) Fluorescamine FMOC-Cl
Target Analytes Primary, Secondary Primary Primary Primary Primary, Secondary
Detection Method UV/Vis (460 nm) Fluorescence Fluorescence Fluorescence Fluorescence
Derivative Stability High (weeks) Moderate Low (hours) Low (hours) Moderate
Reaction Time 10–30 min 30–60 min <2 min 5–10 min 10–20 min
LOD (UV/Vis) 8–20 μg N/A N/A N/A N/A
LOD (Fluorescence) 42–48 μg 0.1–1 ng/mL 0.5–5 ng/mL 1–10 ng/mL 0.2–2 ng/mL
Key Advantage Stable, broad amine reactivity High sensitivity Rapid reaction No reagent interference LC-MS compatibility
Key Limitation Lower fluorescence sensitivity Light sensitivity Unstable derivatives Aqueous instability Complex cleanup

Unique Advantages of this compound

  • Dual Reactivity: Forms mono- and bis-derivatives with multi-amine compounds (e.g., spermine) .
  • Quenching Utility : Enables fluorescence-based cholesterol detection via energy transfer disruption .
  • Broad Compatibility : Effective in food analysis (e.g., cheese, wine), clinical chemistry, and biochemical studies .

Biological Activity

Dabsyl chloride, or 4-dimethylaminoazobenzene-4-sulfonyl chloride (DABS-Cl), is a sulfonyl chloride compound widely used in biochemical applications, particularly for the derivatization of amino acids and other biomolecules. Its biological activity has been explored through various studies, highlighting its role in analytical chemistry and potential implications in biological systems.

This compound is known for its ability to react with primary amines, secondary amines, phenolic hydroxyl groups, and imidazole groups. This reactivity allows it to form stable derivatives that can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . The derivatization process enhances the sensitivity and detectability of analytes, making DABS-Cl a valuable tool in biochemical assays.

Applications in Amino Acid Analysis

This compound is primarily employed for the pre-column derivatization of amino acids. The derivatization improves the hydrophobicity of amino acids, facilitating their separation and quantification in complex mixtures. Various studies have demonstrated the efficacy of DABS-Cl in analyzing amino acid content in food products and biological samples. For instance, a study reported that the method allowed for the reliable identification of dabsyl derivatives of 20 common amino acids, achieving good linearity between concentration and response peak area in HPLC analysis .

Table 1: Retention Times and Linearity of Dabsyl Derivatives

Amino AcidRetention Time (min)R² Value
Glycine38.520.9983
Alanine40.130.9991
Serine35.330.9972
Proline44.150.9968
Valine44.430.9996
Threonine36.980.9989
Cysteine27.170.9827

This table illustrates the reliable performance of dabsylation for amino acid analysis, showcasing its advantages over traditional methods like dansylation .

Biological Implications

While this compound is primarily utilized for analytical purposes, its biological activity has implications in various fields:

  • Toxicology : DABS-Cl has been evaluated for its potential toxic effects when interacting with biological systems. For example, studies on its interactions with microbial systems suggest that it does not significantly affect metabolic activity at certain concentrations .
  • Pharmaceutical Applications : The derivatization capabilities of this compound are leveraged in drug development to enhance the solubility and stability of pharmaceutical compounds.
  • Food Safety : DABS-Cl has been used to improve the detection sensitivity of contaminants such as melamine in food products, demonstrating its role in ensuring food safety through advanced analytical techniques .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Amino Acid Profiling : A comprehensive analysis involving dabsylation was conducted on protein hydrolysates from food sources, revealing detailed amino acid profiles that are crucial for nutritional assessments.
  • Environmental Monitoring : Research has utilized this compound for detecting biogenic amines in food products, which are indicators of spoilage and can pose health risks if consumed at high levels.

Q & A

Q. What is the primary application of dabsyl chloride in analytical chemistry, and how does it enhance amino acid detection?

this compound is widely used to derivatize amino acids for high-performance liquid chromatography (HPLC) analysis. The derivatization process replaces labile hydrogens in amino acids with the dabsyl group, forming stable, UV-detectable derivatives with strong absorbance at 468 nm . This method improves sensitivity and resolution compared to underivatized amino acids. For example, replacing acetone with acetonitrile as the solvent for dabsyl reagent preparation reduces interference with polar amino acids like asparagine and glutamine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound releases hydrogen chloride upon hydrolysis, requiring strict safety measures:

  • Use chemical-resistant gloves (JIS T 8116), protective eyewear, and lab coats .
  • Work under fume hoods to avoid inhalation of vapors or dust.
  • Avoid contact with strong oxidizers to prevent hazardous reactions .
  • Store in sealed, light-protected containers to minimize degradation .

Q. How does solvent selection impact this compound derivatization efficiency?

Acetonitrile is preferred over acetone for dissolving this compound due to its compatibility with polar amino acids (e.g., asparagine, glutamine). Acetone may precipitate certain amino acids, leading to incomplete derivatization . Optimizing solvent polarity ensures uniform reaction kinetics and minimizes side reactions like sulfonic acid byproduct formation .

Advanced Research Questions

Q. How can researchers resolve co-elution of dabsyl derivatives in complex biological samples?

Co-elution (e.g., dabsyl-serine overlapping with glutamine) can be addressed by:

  • Adjusting column temperature (e.g., 50°C for Luna™ C18 columns) to alter retention times .
  • Using chiral columns (e.g., Sumichiral OA-2500) for enantiomeric separation of derivatives like D/L-serine .
  • Incorporating internal standards (e.g., 13C6-dabsyl amino acids) to correct for matrix effects .

Q. What methodological considerations differentiate this compound from other derivatization reagents (e.g., OPA, dansyl chloride)?

  • Sensitivity : Dabsyl derivatives exhibit higher molar absorptivity (ε = ~30,000 L/mol·cm) compared to dansyl derivatives, enabling lower detection limits (~0.1 nmol) .
  • Stability : Dabsyl derivatives are stable for weeks at 4°C, whereas OPA derivatives degrade within hours .
  • Reaction Kinetics : this compound reacts via an associative SN2 mechanism with pyridine, showing reactivity order: dabsyl > dansyl > bansyl chloride .

Q. How can researchers validate dabsyl-derivatized amino acid quantification in heterogeneous samples?

Validation strategies include:

  • Co-chromatography : Spiking samples with pure dabsyl-amino acid standards to confirm peak identity .
  • Spectral Analysis : Comparing UV-Vis spectra (e.g., 200–600 nm) of unknown peaks with standards to detect contaminants like dabsyl-citrulline .
  • Calibration Curves : Linear ranges (0.1–1.6 nmol) must be validated for each amino acid to account for variable derivatization efficiencies .

Q. What experimental factors contribute to contradictory data in this compound-based assays?

Common pitfalls include:

  • Hydrolysis Byproducts : Incomplete derivatization due to moisture contamination generates dabsyl sulfonic acid, skewing quantification .
  • pH Sensitivity : Reaction efficiency drops below pH 8.5; buffering with sodium bicarbonate (pH 9.0) optimizes yield .
  • Matrix Effects : High salt or protein content in biological samples (e.g., CSF) may quench dabsyl reactivity, necessitating desalting steps .

Q. How can derivatization conditions be optimized for novel substrates (e.g., phenolic acids)?

  • Molar Ratio : A 10:1 excess of this compound to substrate ensures complete derivatization .
  • Reaction Time : Extend incubation to 30–60 minutes at 70°C for sterically hindered substrates .
  • Quenching : Terminate reactions with 0.1% trifluoroacetic acid to prevent over-derivatization .

Q. What advanced techniques address peak identification challenges in dabsyl-based chromatography?

  • LC-MS Coupling : Electrospray ionization (ESI)-MS provides accurate mass confirmation of derivatives .
  • Multi-Detector Systems : Diode array detectors (DAD) with spectral deconvolution differentiate co-eluting peaks .
  • Chemometric Analysis : Principal component analysis (PCA) identifies spectral outliers in complex datasets .

Q. How does this compound stability impact long-term storage and experimental reproducibility?

this compound degrades upon exposure to light, moisture, or heat. Best practices include:

  • Storing at –20°C in desiccated, amber vials .
  • Preparing fresh reagent solutions weekly.
  • Monitoring hydrolysis via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) mobile phase .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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